N-[(2-aminophenyl)methyl]cyclohexanecarboxamide
Overview
Description
N-[(2-aminophenyl)methyl]cyclohexanecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amine group attached to a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-aminophenyl)methyl]cyclohexanecarboxamide typically involves the reaction of 2-aminophenylmethylamine with cyclohexanecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-[(2-aminophenyl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents are iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Brominated or chlorinated phenyl derivatives.
Scientific Research Applications
N-[(2-aminophenyl)methyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study protein interactions and enzyme activities.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2-aminophenyl)methyl]cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring can participate in π-π interactions, further modulating biological processes.
Comparison with Similar Compounds
N-[(2-aminophenyl)ethyl]cyclohexanecarboxamide: Similar structure with an ethyl group instead of a methyl group.
N-[(2-aminophenyl)methyl]benzamide: Similar amine and phenyl groups but with a benzamide moiety instead of cyclohexanecarboxamide.
Uniqueness: N-[(2-aminophenyl)methyl]cyclohexanecarboxamide is unique due to its cyclohexanecarboxamide group, which imparts different chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(2-aminophenyl)methyl]cyclohexanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-9-5-4-8-12(13)10-16-14(17)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWRXPSYKQPBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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